molecular formula C7H9N3O B12111635 2-Amino-2-(pyridin-4-yl)acetamide

2-Amino-2-(pyridin-4-yl)acetamide

Cat. No.: B12111635
M. Wt: 151.17 g/mol
InChI Key: FLMVXXUZARMANU-UHFFFAOYSA-N
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Description

2-Amino-2-(pyridin-4-yl)acetamide is an organic compound that features a pyridine ring substituted with an amino group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(pyridin-4-yl)acetamide typically involves the reaction of 4-cyanopyridine with ammonia or an amine under specific conditions. One common method involves the treatment of 4-cyanopyridine with aqueous ammonia at elevated temperatures to yield the desired product . Another approach involves the use of alkyl cyanoacetates with substituted aryl or heteryl amines .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(pyridin-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-Amino-2-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-2-(pyridin-4-yl)acetamide include:

Uniqueness

What sets this compound apart from its analogs is its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This unique structure can lead to different interactions with molecular targets and distinct properties compared to its analogs .

Properties

IUPAC Name

2-amino-2-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-6(7(9)11)5-1-3-10-4-2-5/h1-4,6H,8H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMVXXUZARMANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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